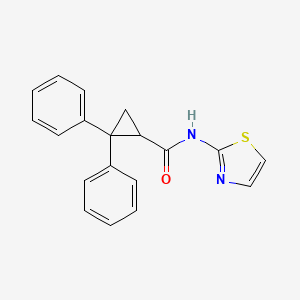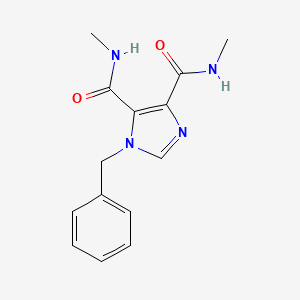![molecular formula C13H10N2O2S B3822904 2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that contains both thiazole and isoindole moieties Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while isoindole is a bicyclic structure with a nitrogen atom in one of the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of a thiazole derivative with an isoindole precursor. One common method involves the use of ethyl 4-bromo-3-oxopentanoate and thiourea in ethanol to form an intermediate ester compound, which is then reacted with an isoindole derivative under reflux conditions . The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the thiazole or isoindole rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The isoindole moiety can also interact with DNA and proteins, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Isoindole Derivatives: Compounds like isoindoline and isoindole-1,3-dione share the isoindole structure and have similar chemical properties.
Uniqueness
2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of thiazole and isoindole moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to compounds containing only one of these moieties.
Propriétés
IUPAC Name |
2-[2-(1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-9-3-1-2-4-10(9)13(17)15(12)7-5-11-14-6-8-18-11/h1-4,6,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOXWPXGFUFWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid](/img/structure/B3822835.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B3822842.png)
![[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B3822857.png)

![1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B3822874.png)
![N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE](/img/structure/B3822877.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3822882.png)
![{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B3822896.png)

![2-[5-(Propan-2-ylamino)pentyl]isoindole-1,3-dione;hydrobromide](/img/structure/B3822917.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3822922.png)

